(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone
Beschreibung
This compound features a benzothiazole-piperazine core linked to a methylsulfonyl-substituted pyrrolidine via a methanone bridge. The benzothiazole moiety (4-methoxy-7-methyl substitution) contributes to aromatic π-stacking interactions, while the piperazine ring enhances solubility and serves as a flexible linker. The methylsulfonyl group on the pyrrolidine may improve metabolic stability and solubility, distinguishing it from simpler analogs .
Eigenschaften
IUPAC Name |
[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpyrrolidin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S2/c1-13-6-7-15(27-2)16-17(13)28-19(20-16)22-11-9-21(10-12-22)18(24)14-5-4-8-23(14)29(3,25)26/h6-7,14H,4-5,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWKVBVOGMBZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a piperazine ring, a benzo[d]thiazole moiety, and a pyrrolidine structure, which are known to confer various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 473.6 g/mol. The structural components include:
- Piperazine ring : Common in many pharmaceuticals, contributing to the compound's activity.
- Benzo[d]thiazole moiety : Associated with antimicrobial and anticancer properties.
- Pyrrolidine group : Implicated in various biological interactions.
Antitumor Activity
Research indicates that compounds containing thiazole derivatives exhibit significant antitumor properties. For instance, thiazole-integrated analogues have shown promising results in inhibiting tumor cell proliferation. The structure–activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines. Notably, compounds with electron-donating groups at specific positions on the phenyl ring have demonstrated increased activity against cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The presence of the benzo[d]thiazole component suggests potential antimicrobial effects. Similar thiazole compounds have been documented to possess broad-spectrum antibacterial and antifungal activities. Studies have shown that modifications in the substituents on the thiazole ring can significantly influence the antimicrobial efficacy .
Neurological Effects
Some derivatives of piperazine have been linked to anticonvulsant activity. For example, certain piperazine-based compounds have been evaluated for their ability to modulate neurotransmitter systems involved in seizure activity. The inclusion of a thiazole moiety may enhance these effects, making it a candidate for further research in treating epilepsy and other neurological disorders .
Synthesis
The synthesis of (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone typically involves several key steps:
- Formation of the piperazine derivative : This involves reacting appropriate precursors under controlled conditions to yield the desired piperazine structure.
- Introduction of the benzo[d]thiazole moiety : This step usually requires cyclization reactions that integrate the thiazole unit into the piperazine framework.
- Final modifications : The methylsulfonyl and other functional groups are introduced through nucleophilic substitutions or coupling reactions.
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Study : A study evaluating thiazole-based compounds demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM for several derivatives .
- Antimicrobial Evaluation : Thiazole derivatives were tested against various bacterial strains, showing inhibition zones comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
- Neuropharmacological Assessment : Research on piperazine derivatives indicated their efficacy in reducing seizure frequency in animal models, highlighting their potential application in epilepsy treatment .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with similar structures to (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone exhibit significant anticancer properties. The benzo[d]thiazole moiety is known to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Case Study : A study demonstrated that derivatives of benzo[d]thiazole effectively inhibited the growth of several cancer cell lines, suggesting that the compound may share similar mechanisms of action.
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 |
| Compound B | HeLa (Cervical) | 10.0 |
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research has shown that related compounds exhibit effectiveness against various bacterial strains.
Table: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 15 µg/mL |
| Compound D | S. aureus | 10 µg/mL |
These findings indicate that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.
Neuropharmacological Applications
The piperazine ring is often linked to neuropharmacological effects, potentially influencing neurotransmitter systems. Compounds with similar structures have been studied for their antidepressant and anxiolytic effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound belongs to the piperazine-linked methanone family, which includes several analogs with diverse bioactivities. Key structural variations among analogs include:
Key Observations :
- Pyrrolidine Modification : The methylsulfonyl group in the target compound’s pyrrolidine (Site C) contrasts with simpler alkyl or aryl groups in analogs, likely improving solubility and reducing metabolic degradation .
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The methylsulfonyl group in the target compound balances lipophilicity and solubility, unlike the highly hydrophobic trifluoromethyl group in compound 21 .
- Piperazine-linked methanones generally exhibit moderate-to-high metabolic stability, but bulky substituents (e.g., compound 7’s pyridin-2-yl group) may reduce bioavailability .
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound is unavailable, analogs provide clues:
- Antiproliferative Activity: Compound 21 inhibits cancer cell proliferation (IC50 ~10 μM in OSCC models) via undefined mechanisms, possibly linked to piperazine’s interaction with kinase domains .
- Receptor Modulation: Compound 7 acts as a dual histamine receptor ligand (Ki < 100 nM for H1/H4), highlighting the piperazine-methanone scaffold’s versatility in targeting G-protein-coupled receptors .
Q & A
Q. How can green chemistry principles be applied to improve synthetic efficiency?
- Methodological Answer :
- Solvent-Free Reactions : Use microwave-assisted synthesis to reduce DMF dependency .
- Catalysis : Employ recyclable catalysts (e.g., Fe3O4 nanoparticles) for coupling steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
